molecular formula C12H16FNO B13327475 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine

2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine

Cat. No.: B13327475
M. Wt: 209.26 g/mol
InChI Key: BBKSKPKJGYHGBQ-UHFFFAOYSA-N
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Description

Chemical Structure: 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine (CAS: 2155854-81-0) is a pyrrolidine derivative substituted at the 2-position with a benzyl group bearing a 3-fluoro-2-methoxy-phenyl moiety. Its hydrochloride salt form has a molecular formula of C₁₂H₁₇ClFNO and a molar mass of 245.72 g/mol .

Properties

Molecular Formula

C12H16FNO

Molecular Weight

209.26 g/mol

IUPAC Name

2-[(3-fluoro-2-methoxyphenyl)methyl]pyrrolidine

InChI

InChI=1S/C12H16FNO/c1-15-12-9(4-2-6-11(12)13)8-10-5-3-7-14-10/h2,4,6,10,14H,3,5,7-8H2,1H3

InChI Key

BBKSKPKJGYHGBQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC=C1F)CC2CCCN2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine typically involves the reaction of 3-fluoro-2-methoxybenzyl chloride with pyrrolidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be necessary to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography might be employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any present carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted aromatic ring, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of carbonyl-containing derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and methoxy groups on the aromatic ring can influence the compound’s binding affinity and specificity. The pyrrolidine ring may also play a role in modulating the compound’s overall biological activity by affecting its conformation and interaction with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

a) 3-[(3,5-Difluoro-2-methoxyphenyl)methyl]pyrrolidine (CAS: 1337200-03-9)
  • Molecular Formula: C₁₂H₁₅F₂NO
  • Key Differences :
    • Fluorine substitution : Contains 3,5-difluoro and 2-methoxy groups on the phenyl ring vs. 3-fluoro in the target compound.
    • Pyrrolidine attachment : Substituted at the 3-position of pyrrolidine instead of the 2-position.
  • Positional isomerism (2- vs. 3-pyrrolidine substitution) may influence conformational flexibility .
b) (R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride (CAS: 1381929-21-0)
  • Molecular Formula : C₁₁H₁₄ClFN
  • Key Differences: Substituents: 5-Fluoro and 2-methyl groups on the phenyl ring vs. 3-fluoro-2-methoxy in the target compound.
  • Impact : The methyl group enhances lipophilicity, possibly improving blood-brain barrier penetration.

Aromatic Ring Variations

a) 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine (CAS: 1261945-15-6)
  • Molecular Formula: C₁₂H₁₀FNO₂
  • Key Differences :
    • Pyridine core : Replaces the phenyl ring with a pyridine moiety.
    • Hydroxyl group : Introduces hydrogen-bonding capability absent in the target compound.
  • Impact : Pyridine’s basic nitrogen may alter solubility and electronic distribution, affecting pharmacological activity .
b) 1-[1-(2-Fluorophenyl)-2-phenylethyl]pyrrolidine (Fluorolintane)
  • Molecular Formula : C₁₉H₂₁FN₂
  • Key Differences :
    • Phenethyl substitution : Features a 2-fluorophenyl-phenethyl chain instead of a benzyl group.
    • Pyrrolidine substitution : Attached at the 1-position rather than 2-position.

Metabolic and Pharmacological Considerations

Metabolic Stability

  • O-Demethylation: The methoxy group in the target compound is susceptible to O-demethylation, a common pathway for α-pyrrolidinophenones .
  • Pyridine-containing analogs (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) may undergo hydroxylation or glucuronidation .

Receptor Interactions

  • Structural Influence :
    • Fluorine position : 3-Fluoro substitution (target) vs. 4-fluoro (in some analogs) affects dipole moments and receptor binding.
    • Pyrrolidine substitution : 2-Position (target) vs. 1- or 3-position (analogs) alters spatial orientation for target engagement.

Data Table: Structural and Molecular Comparison

Compound Name Molecular Formula M.W. (g/mol) Substituents on Aryl Group Pyrrolidine Position Salt Form
2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine HCl C₁₂H₁₇ClFNO 245.72 3-Fluoro, 2-methoxy 2 Hydrochloride
3-[(3,5-Difluoro-2-methoxyphenyl)methyl]pyrrolidine C₁₂H₁₅F₂NO 227.25 3,5-Difluoro, 2-methoxy 3 None
(R)-2-(5-Fluoro-2-methylphenyl)pyrrolidine HCl C₁₁H₁₄ClFN 215.69 5-Fluoro, 2-methyl 2 Hydrochloride
5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine C₁₂H₁₀FNO₂ 227.22 3-Fluoro, 4-methoxy (pyridine) N/A None

Research Implications

  • Pharmacological Screening : Target compound’s fluoromethoxy substitution may enhance selectivity for CNS targets compared to methyl or difluoro analogs.
  • Synthetic Optimization : Modifying pyrrolidine substitution (2- vs. 3-position) could refine bioavailability and metabolic stability.

Biological Activity

2-[(3-Fluoro-2-methoxyphenyl)methyl]pyrrolidine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyrrolidine ring linked to a phenyl group, which contains both fluorine and methoxy substituents. The molecular formula and weight of this compound are significant for understanding its interactions within biological systems.

Molecular Structure

The compound's structure is characterized by:

  • Pyrrolidine Ring : A five-membered nitrogen-containing ring that contributes to the compound's reactivity.
  • Phenyl Group : Contains a fluorine atom at the 3-position and a methoxy group at the 2-position, which are crucial for its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, influencing various pharmacological effects. The presence of the fluorine atom enhances binding affinity to certain enzymes or receptors, potentially leading to antiviral and anticancer properties .

Key Biological Activities

  • Antiviral Properties : Preliminary studies suggest that compounds with similar structures exhibit antiviral activity, which may be relevant for developing therapeutic agents against viral infections.
  • Anticancer Effects : The compound's ability to interact with cancer-related pathways is under investigation, with indications of potential efficacy in inhibiting tumor growth.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. The positioning of substituents on the phenyl ring significantly influences its pharmacological properties. For instance, variations in the methoxy and fluorine positions can alter binding affinities and efficacy against specific targets .

Compound Name Structural Characteristics Biological Activity
2-(3-Fluoro-4-methoxyphenyl)pyrrolidineSimilar pyrrolidine structure with different methoxy positionPotentially similar activities
3-(3-Fluoro-2-methoxyphenyl)pyrrolidine hydrochlorideHydrochloride salt formEnhanced solubility and activity
2-(3-Fluoro-2-methoxybenzyl)pyrrolidine hydrochlorideBenzyl derivativeVariations in activity based on substitution

Case Studies and Research Findings

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. Notable findings include:

  • Antimicrobial Activity : Studies have shown that related pyrrolidine derivatives exhibit significant antibacterial and antifungal properties, with minimum inhibitory concentration (MIC) values indicating strong activity against various pathogens .
    • Example MIC values:
      • Against Staphylococcus aureus: MIC = 5.64 µM
      • Against Escherichia coli: MIC = 13.40 µM
  • Pharmacological Studies : Investigations into the compound's interaction with specific receptors have highlighted its potential as a therapeutic agent in managing conditions like metabolic syndrome and stress-related disorders .

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